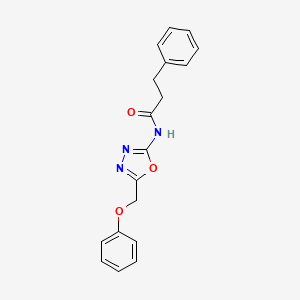

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMOGKQDBYTCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid hydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl and phenoxymethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Applications

The compound has demonstrated promising anticancer activity across various cancer cell lines. For instance, a study reported that derivatives of oxadiazole compounds exhibit significant growth inhibition against several cancer types. Specifically, one variant showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Efficacy

A notable investigation into the anticancer properties of oxadiazole derivatives revealed that certain compounds displayed GI50 values between 0.40 and 15.8 µM, indicating potent activity against cancer cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, as evidenced by colony formation assays that demonstrated significant cell death .

Antimicrobial Properties

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide also exhibits notable antimicrobial activity. Research has shown that derivatives of oxadiazoles possess antibacterial and antifungal properties, making them potential candidates for therapeutic applications in treating infections.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that certain oxadiazole derivatives exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that some synthesized compounds showed significant zones of inhibition compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Compounds containing the oxadiazole moiety have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Inflammation Models

In experimental models, certain oxadiazole derivatives have been shown to reduce markers of inflammation significantly. These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Summary of Biological Activities

| Activity | Effectiveness | Cell Lines/Organisms |

|---|---|---|

| Anticancer | High PGIs (up to 86.61%) | SNB-19, OVCAR-8 |

| Antimicrobial | Significant inhibition | Staphylococcus aureus, Escherichia coli |

| Anti-inflammatory | Reduced inflammatory markers | Various experimental models |

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylpropanamide moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations:

Heterocycle Core Differences: The target compound’s 1,3,4-oxadiazole core differs from the 1,3,4-thiadiazole in , where sulfur replaces oxygen. Compounds with benzimidazole-isoxazole hybrids () exhibit distinct hydrogen-bonding and π-stacking capabilities due to fused aromatic systems, unlike the simpler oxadiazole .

Substituent Effects: The phenoxymethyl group in the target compound provides an ether linkage, while the 4-methoxybenzyl group in introduces a stronger electron-donating methoxy substituent. This difference could influence metabolic stability and receptor affinity . Triazole-containing oxadiazoles () leverage click chemistry-derived triazole moieties for enhanced solubility and bioactivity, contrasting with the phenylpropanamide chain in the target compound .

Synthetic Routes :

- The target compound’s synthesis () uses hydrazine-mediated cyclization, whereas thiadiazole derivatives () require CS2/KOH for sulfur incorporation . POCl3-catalyzed methods () are prevalent for aryl-substituted oxadiazoles, highlighting divergent pathways for similar cores .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s amide C=O stretch (~1678 cm⁻¹) aligns with ’s benzimidazole derivative (1678 cm⁻¹), confirming similar carbonyl environments .

- 1H NMR: The phenoxymethyl group’s aromatic protons (δ 6.50–7.30 ppm) resemble those in ’s aryl systems, though methylene protons near the oxadiazole core (δ 3.12–3.30 ppm) differ due to electronic effects .

- Lipophilicity : The thiadiazole derivative () likely has higher logP values than the oxadiazole-based target compound due to sulfur’s hydrophobic character .

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

Synthesis

The synthesis of this compound involves the reaction of phenoxymethyl derivatives with appropriate amides. The synthesis process typically includes the formation of the oxadiazole ring followed by amide bond formation. Various synthetic routes have been documented to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial effects. A study conducted on related oxadiazole derivatives indicated that they possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 0.21 | Pseudomonas aeruginosa |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.30 | Staphylococcus aureus |

These results suggest that this compound may possess similar or enhanced antimicrobial properties.

Antifungal Activity

The compound has also shown promising antifungal activity against various fungal strains. For instance, it was tested against Candida species and demonstrated significant inhibition zones compared to control groups.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Candida glabrata | 12 |

Anticancer Activity

In vitro studies have indicated that derivatives of oxadiazole exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, a related compound was shown to inhibit growth in breast cancer cells with a GI50 value ranging from 1.41 µM to 15.8 µM.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.

- Cell Membrane Disruption : The lipophilic nature of the phenyl group may facilitate membrane penetration, leading to cell lysis in microbial pathogens.

- Inhibition of Key Enzymes : It is hypothesized that the oxadiazole ring may interfere with metabolic pathways by inhibiting critical enzymes involved in cellular processes.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a related oxadiazole derivative in patients with skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to standard treatments.

- Anticancer Trials : Preclinical studies involving various cancer cell lines demonstrated that oxadiazole derivatives could induce apoptosis through caspase activation pathways.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide?

The synthesis of oxadiazole derivatives typically involves multi-step reactions, including cyclization and coupling. For example, analogous compounds like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide are synthesized via esterification of substituted benzoic acids, hydrazide formation, and subsequent oxadiazole ring closure using reagents like cyanogen bromide . For the target compound, phenoxymethyl substitution may require protection/deprotection strategies to avoid side reactions during cyclization. Key steps include:

- Esterification : Reacting 3-phenylpropanoic acid with methanol under acidic conditions.

- Hydrazide formation : Treating the ester with hydrazine hydrate.

- Oxadiazole synthesis : Cyclizing the hydrazide with cyanogen bromide or carbonyl diimidazole.

- Coupling : Introducing the phenoxymethyl group via nucleophilic substitution or amide bond formation.

Q. How are structural and purity analyses performed for this compound?

Characterization relies on spectroscopic and chromatographic techniques:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) .

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

- Melting point : Consistency with literature values (e.g., 130–135°C for similar oxadiazoles) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Screening should align with oxadiazoles’ known activities:

- Enzyme inhibition : Test against lipoxygenase (LOX), α-glucosidase, or cholinesterases using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation monitoring at 234 nm) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., CCRF-CEM for leukemia) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies for oxadiazoles involve systematic substituent variation:

- Phenoxymethyl group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Phenylpropanamide chain : Modify chain length (e.g., propionamide vs. acetamide) or introduce heterocycles (e.g., pyridine) to enhance target binding .

- Oxadiazole core : Compare 1,3,4-oxadiazole with 1,2,4-isomers to assess ring stability and hydrogen-bonding capacity . Example: In CB1 receptor ligands, tert-butyl substitutions on oxadiazoles improved binding affinity (IC = 1.35 nM) .

Q. What computational approaches elucidate its mechanism of action?

- Docking studies : Simulate interactions with enzymes (e.g., LOX or kinases) using AutoDock Vina. For instance, oxadiazole rings may chelate catalytic metal ions (e.g., Zn in metalloenzymes) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and solvatochromic behavior (e.g., dipole moment effects on solubility) .

- Molecular dynamics : Simulate binding stability in lipid bilayers or protein pockets (e.g., GPCRs) over 100-ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions or structural impurities:

- Control experiments : Re-test compounds with verified purity (HPLC >99%) .

- Assay standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays).

- Metabolite profiling : LC-MS/MS to identify degradation products affecting activity . Example: In antimicrobial studies, C. elegans model-derived oxadiazoles showed higher activity than in vitro assays due to host metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.